(3S,5R)-fluvastatin sodium is the specific, pharmacologically inactive (or significantly less active) enantiomer of the widely used HMG-CoA reductase inhibitor, fluvastatin. While commercial fluvastatin is administered as a racemate of the erythro enantiomers, the isolated (3S,5R) form serves as an indispensable analytical and metabolic standard [1]. Procured primarily as a highly purified sodium salt, it ensures complete solubility in aqueous buffers and polar organic solvents, facilitating immediate integration into liquid chromatography-mass spectrometry (LC-MS/MS) workflows. Its baseline utility is driven by its role as a chiral reference standard for assessing enantiomeric excess in asymmetric synthesis, a negative control in target-engagement assays, and a specific probe for stereoselective pharmacokinetic and drug-drug interaction profiling.
Substituting (3S,5R)-fluvastatin sodium with racemic fluvastatin or other statin class members fundamentally compromises chiral quality control and stereospecific assay integrity. Because the racemate contains the highly potent (3R,5S) enantiomer, using it in pharmacological models masks the distinct, transporter-specific uptake and slower metabolic clearance specific to the (3S,5R) form[1]. Furthermore, in pharmaceutical manufacturing and regulatory compliance, quantifying the enantiomeric purity of active (3R,5S)-fluvastatin strictly requires the exact (3S,5R) reference standard to calibrate chiral stationary phases and validate separation resolution. Generic statin impurities cannot provide the identical mass-to-charge ratio and structural backbone required for precise enantioselective LC-MS/MS quantification.
In vitro enzymatic assays demonstrate profound stereoselectivity in the inhibition of HMG-CoA reductase by fluvastatin enantiomers. While the active (3R,5S)-enantiomer exhibits potent inhibition with an IC50 of approximately 8 nM, the (3S,5R)-enantiomer is virtually inactive, demonstrating greater than 30-fold weaker activity [1]. This massive differential confirms that target engagement is strictly dependent on the 3R,5S stereochemistry.
| Evidence Dimension | HMG-CoA reductase inhibition (relative potency) |
| Target Compound Data | >30-fold weaker activity |
| Comparator Or Baseline | (3R,5S)-fluvastatin (IC50 ~ 8 nM) |
| Quantified Difference | >30-fold difference in inhibitory potency |
| Conditions | In vitro HMG-CoA reductase enzymatic assay |
Procuring this specific enantiomer is essential for use as a definitive negative control in statin target-engagement assays and as a critical impurity marker to ensure the potency of synthesized active statins.
Clinical pharmacokinetic profiling using enantioselective LC-MS/MS reveals significant differences in the metabolic clearance of fluvastatin enantiomers. In genotyped human subjects, the oral clearance (CL/F) for (-)-3S,5R-fluvastatin was measured at approximately 29.3 L/h, compared to a much faster clearance of 49.6 L/h for the active (+)-3R,5S-fluvastatin [1]. This slower clearance results in an Area Under the Curve (AUC) for the 3S,5R form that is approximately 1.8 times higher than that of its counterpart.
| Evidence Dimension | Oral clearance rate (CL/F) |
| Target Compound Data | ~29.3 L/h (yielding ~1.8x higher AUC) |
| Comparator Or Baseline | (+)-3R,5S-fluvastatin (~49.6 L/h) |
| Quantified Difference | ~40% slower clearance for the 3S,5R enantiomer |
| Conditions | Human plasma analysis post-administration of 40 mg racemic fluvastatin |
This data is critical for pharmacokinetic modeling and necessitates the procurement of the pure enantiomer to validate enantioselective LC-MS/MS methods during clinical drug metabolism studies.
The enantiomers of fluvastatin exhibit distinct interaction profiles with major hepatic cytochrome P450 enzymes. Specifically, the inhibition constant (Ki) for CYP2C9 is approximately 4 to 5 times higher for the (-)-3S,5R-fluvastatin enantiomer compared to the (+)-3R,5S-fluvastatin enantiomer [1]. This indicates a significantly lower binding affinity and inhibitory potential of the 3S,5R form toward CYP2C9, which is the primary metabolizing enzyme for the racemate.
| Evidence Dimension | CYP2C9 inhibition constant (Ki) |
| Target Compound Data | Ki is 4 to 5 times higher |
| Comparator Or Baseline | (+)-3R,5S-fluvastatin (lower Ki, stronger inhibition) |
| Quantified Difference | 4 to 5-fold higher Ki for the 3S,5R enantiomer |
| Conditions | In vitro CYP2C9 inhibition assay |
Procuring the 3S,5R enantiomer is crucial for evaluating stereospecific drug-drug interactions (DDIs) and accurately mapping hepatic metabolism pathways.
Pharmacogenomic studies highlight that the hepatic uptake of fluvastatin enantiomers is mediated by different transporter profiles. While the plasma exposure (AUC) of the active 3R,5S-fluvastatin is strongly increased by variants in the SLCO1B1 transporter (e.g., c.521T>C), the exposure of 3S,5R-fluvastatin is distinctly affected by missense variants in the SLCO2B1 transporter [1]. This enantiospecific transporter dependency dictates the differential systemic exposure of the two isomers.
| Evidence Dimension | Primary transporter dependency for hepatic uptake |
| Target Compound Data | Exposure affected by SLCO2B1 variants |
| Comparator Or Baseline | 3R,5S-fluvastatin (exposure affected by SLCO1B1 variants) |
| Quantified Difference | Distinct SLCO transporter specificities |
| Conditions | Pharmacogenomic profiling in healthy volunteers |
This distinction is required for in vitro transporter assays to differentiate the uptake mechanisms of racemic fluvastatin components and predict patient-specific pharmacokinetics.
Used as a critical reference standard to establish retention times, optimize chiral stationary phases, and calculate enantiomeric excess (ee) during the asymmetric synthesis or quality control of fluvastatin API [1].
Serves as an essential calibration standard for enantioselective LC-MS/MS assays, enabling the accurate quantification of the slower-clearing 3S,5R enantiomer in plasma during clinical metabolism studies [1].
Procured as a stereospecific negative control in HMG-CoA reductase inhibition assays, leveraging its >30-fold weaker activity to validate that observed pharmacological effects are strictly due to the 3R,5S stereochemistry [2].
Utilized in hepatic microsome and transporter assays to map the distinct CYP2C9 inhibition kinetics and SLCO2B1-mediated uptake pathways specific to this enantiomer [2].
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